

# CH6953755: A Technical Guide to its YES1 Kinase Inhibitor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CH6953755 |           |
| Cat. No.:            | B2695209  | Get Quote |

This in-depth technical guide provides a comprehensive overview of the selectivity profile of **CH6953755**, a potent and orally active inhibitor of YES1 kinase. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical characteristics of this compound.

#### **Executive Summary**

CH6953755 is a highly potent and selective inhibitor of YES1, a non-receptor tyrosine kinase belonging to the SRC family of kinases (SFK).[1][2][3][4] YES1 is a key regulator of multiple signaling pathways implicated in cancer cell proliferation, survival, and invasion.[1][5][6] Notably, YES1 gene amplification has been identified as an oncogenic driver in various cancers, making it an attractive therapeutic target.[6][7][8] CH6953755 demonstrates significant antitumor activity in preclinical models of YES1-amplified cancers, primarily through the inhibition of the YES1-YAP1 signaling axis.[2][7][8] This document details the kinase selectivity of CH6953755, outlines the experimental methodologies used for its characterization, and illustrates the pertinent signaling pathways.

### **Kinase Selectivity Profile of CH6953755**

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. **CH6953755** has been profiled against a broad panel of kinases, demonstrating high selectivity for YES1.

### **Comparative Inhibitory Activity (IC50)**



**CH6953755** exhibits a half-maximal inhibitory concentration (IC50) of 1.8 nM against YES1 kinase.[2][3][4] Its potency and selectivity have been compared to other known SFK inhibitors, dasatinib and bosutinib, against a panel of 39 kinases. The results highlight the compound's preferential inhibition of YES1 over other SRC family kinases and various other kinases.

| Kinase Target | CH6953755 IC50<br>(nM) | Dasatinib IC50 (nM) | Bosutinib IC50<br>(nM) |
|---------------|------------------------|---------------------|------------------------|
| YES1          | 1.8                    | 0.5                 | 2.1                    |
| SRC           | 5.8                    | 0.5                 | 1.2                    |
| LYN           | 2.5                    | 0.4                 | 1.2                    |
| FYN           | 3.5                    | 0.2                 | 2.1                    |
| LCK           | 5.0                    | 0.3                 | 1.0                    |
| ABL1          | 160                    | 0.4                 | 0.7                    |
| EGFR          | >1000                  | 110                 | 110                    |
| ERBB2         | >1000                  | 180                 | 120                    |
| KDR (VEGFR2)  | 26                     | 7.4                 | 24                     |
| PDGFRB        | 15                     | 8.0                 | 44                     |

Table 1: Comparative IC50 values of **CH6953755**, Dasatinib, and Bosutinib against a selection of kinases. Data compiled from Hamanaka N, et al. Cancer Res. 2019.

### **Broad Kinome Selectivity Screening**

To further assess its selectivity, **CH6953755** was screened against a panel of 456 kinases using the KINOMEscan<sup>TM</sup> platform. The screening was performed at concentrations of 0.01  $\mu$ M and 0.1  $\mu$ M, with results expressed as the percentage of competition for binding. This comprehensive scan revealed that **CH6953755** has a very focused inhibitory profile at these concentrations, with significant activity primarily against SRC family kinases.



| Kinase Target | % Competition at 0.01 μM | % Competition at 0.1 μM |
|---------------|--------------------------|-------------------------|
| YES1          | 98                       | 100                     |
| SRC           | 94                       | 99.5                    |
| FYN           | 96                       | 100                     |
| LYN           | 97                       | 100                     |
| LCK           | 92                       | 99.5                    |
| BLK           | 88                       | 99                      |
| FGR           | 91                       | 99                      |
| HCK           | 85                       | 98                      |
| ABL1          | 35                       | 85                      |
| CSK           | 10                       | 50                      |

Table 2: Selectivity of **CH6953755** from a KINOMEscan<sup>™</sup> panel of 456 kinases. The table shows a selection of kinases with significant inhibition. Data is sourced from the supplementary materials of Hamanaka N, et al. Cancer Res. 2019.

### **Experimental Protocols**

The following sections detail the methodologies employed to determine the kinase selectivity profile of **CH6953755**.

#### In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of **CH6953755** against a panel of kinases was determined using a mobility shift microfluidic assay.

Reagents and Materials:

- Recombinant human kinases
- Fluorescently labeled peptide substrate



- ATP (Adenosine triphosphate)
- CH6953755 (serial dilutions)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Stop solution (e.g., containing EDTA)
- · Microfluidic chip-based instrument

#### Procedure:

- Compound Preparation: A serial dilution of CH6953755 is prepared in DMSO and then further diluted in the assay buffer.
- Kinase Reaction: The kinase, fluorescently labeled peptide substrate, and the test compound (CH6953755) are added to the wells of a microplate.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for each specific kinase.
- Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
- Reaction Termination: The reaction is stopped by the addition of a stop solution.
- Data Acquisition: The reaction mixture is loaded onto a microfluidic chip. The phosphorylated and unphosphorylated peptide substrates are separated by electrophoresis and detected via laser-induced fluorescence.
- Data Analysis: The percentage of substrate conversion is calculated. The IC50 values are
  determined by plotting the percentage of inhibition against the compound concentration and
  fitting the data to a four-parameter logistic dose-response curve.

#### KINOMEscan™ Selectivity Profiling

A competitive binding assay was used to determine the broad selectivity of **CH6953755**. This method measures the ability of a compound to compete with an immobilized, active-site



directed ligand for binding to a panel of DNA-tagged kinases.

#### Procedure:

- Assay Principle: Kinases are tagged with a unique DNA sequence and immobilized on a solid support.
- Competitive Binding: The DNA-tagged kinases are incubated with the test compound (CH6953755) and a broadly active, immobilized ligand.
- Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using qPCR.
- Data Interpretation: A lower amount of kinase detected on the solid support indicates that the
  test compound has displaced the kinase from the immobilized ligand, signifying inhibitory
  binding. The results are reported as the percentage of competition relative to a DMSO
  control.

#### YES1 Signaling Pathway and Mechanism of Action

YES1 is a critical transducer of signals from membrane receptors, influencing key cellular processes.[1] A primary downstream effector of YES1 is the transcriptional co-activator Yesassociated protein 1 (YAP1).[2]





Click to download full resolution via product page



In this pathway, activated receptor tyrosine kinases recruit and activate YES1. YES1 then phosphorylates YAP1 at tyrosine 357 (Y357).[1] This phosphorylation event is crucial as it prevents the cytoplasmic sequestration and degradation of YAP1, allowing it to translocate to the nucleus.[1] In the nucleus, YAP1 binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival.[9] **CH6953755** exerts its antitumor effect by directly inhibiting the kinase activity of YES1, thereby preventing YAP1 phosphorylation and its subsequent downstream oncogenic signaling.[2][7]

## **Experimental Workflow for Selectivity Profiling**

The determination of a kinase inhibitor's selectivity profile involves a multi-step process, beginning with high-throughput screening and followed by more detailed characterization.





Click to download full resolution via product page

This workflow begins with a primary high-throughput screen to identify initial "hits." These hits are then subjected to dose-response assays to determine their potency (IC50) against the primary target. Concurrently, or subsequently, promising compounds are tested against a broad panel of kinases to establish their selectivity profile. The resulting data is analyzed to generate



a comprehensive understanding of the inhibitor's potency and specificity, which guides further drug development efforts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aobious.com [aobious.com]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Comparison of the Cancer Gene Targeting and Biochemical Selectivities of All Targeted Kinase Inhibitors Approved for Clinical Use | PLOS One [journals.plos.org]
- 9. YAP1 Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [CH6953755: A Technical Guide to its YES1 Kinase Inhibitor Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2695209#ch6953755-yes1-inhibitor-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com